N-cyclopropyl-2-[4-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]piperazin-1-yl]propanamide
Description
N-Cyclopropyl-2-[4-[[3-(1,5-Dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]piperazin-1-yl]propanamide is a synthetic compound featuring a cyclopropyl group attached to a propanamide backbone, with a complex array of substituents including a piperazine ring, a 1,2-oxazole, and a 1,5-dimethylpyrazole. This complex structure suggests potential for diverse biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-13-17(11-20-23(13)3)18-10-16(27-22-18)12-24-6-8-25(9-7-24)14(2)19(26)21-15-4-5-15/h10-11,14-15H,4-9,12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQENQOXBBVJJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)CN3CCN(CC3)C(C)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-[4-[[3-(1,5-Dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]piperazin-1-yl]propanamide can be achieved through a multi-step process:
Formation of the pyrazole ring: : Starting from an appropriate 1,3-diketone, the pyrazole ring is synthesized through condensation with hydrazine and subsequent methylation.
Synthesis of the 1,2-oxazole ring: : This may involve the reaction of nitrile oxides with alkynes.
Construction of the piperazine ring: : Utilizing an appropriate 1,4-diamine and condensation reactions.
Coupling of the pyrazole and oxazole units: : Possibly through cross-coupling reactions like Suzuki or Heck coupling.
Integration with the cyclopropyl propanamide backbone: : Through amidation reactions.
Industrial Production Methods: While specific industrial processes may vary, scaling up these reactions typically involves:
Optimization of reaction conditions: : Using efficient catalysts and solvents.
Purification: : Techniques like crystallization or chromatography.
Quality control: : Ensuring consistency and purity of the compound.
Chemical Reactions Analysis
Oxidation: : The compound may undergo oxidation, particularly at the pyrazole and oxazole rings.
Reduction: : Reduction reactions can target the carbonyl groups or nitrogen heterocycles.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the piperazine and heterocyclic rings.
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Including lithium aluminium hydride or sodium borohydride.
Catalysts for substitution: : Like palladium or copper catalysts in cross-coupling reactions.
Major Products Formed: The specific products depend on the reagents and conditions used, but can include various substituted derivatives, oxidized or reduced forms of the parent compound.
Scientific Research Applications
Ligand design: : Due to its diverse functional groups, it can serve as a ligand in coordination chemistry.
Catalysis: : Its unique structure might offer opportunities as a catalyst in organic reactions.
Enzyme inhibition: : Potential to act as an inhibitor for specific enzymes given its heterocyclic structure.
Protein binding: : It could bind to protein targets, modifying their function.
Therapeutic potential: : Investigated for potential drug development, targeting diseases where modulation of specific biological pathways is beneficial.
Pharmacokinetics and dynamics: : Studies on how it is absorbed, distributed, metabolized, and excreted.
Material science: : Possible applications in the design of new materials with specific properties.
Biotechnology: : Used in the development of biotechnological tools and methods.
Mechanism of Action
Enzyme binding: : May inhibit or activate specific enzymes.
Receptor interaction: : Could bind to cellular receptors, altering signal transduction pathways.
Gene expression: : Potential to influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-cyclopropyl-2-(piperazin-1-yl)acetamide: : Shares the cyclopropyl and piperazine elements.
1,2-oxazole derivatives: : Compounds like 3-(1,2-oxazol-5-yl)-1,2-dihydro-2H-pyridine.
1,5-dimethylpyrazole derivatives: : Such as 3-(1,5-dimethylpyrazol-4-yl)benzoic acid.
Uniqueness: The specific combination and arrangement of these functional groups in N-Cyclopropyl-2-[4-[[3-(1,5-Dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]piperazin-1-yl]propanamide contribute to its unique chemical and biological properties, making it distinct from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
